molecular formula C8H7N3 B1525583 1,6-Naphthyridin-8-amine CAS No. 55570-63-3

1,6-Naphthyridin-8-amine

Cat. No.: B1525583
CAS No.: 55570-63-3
M. Wt: 145.16 g/mol
InChI Key: NZAZNWUGAFUFIH-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-8-amine is a heterocyclic organic compound belonging to the naphthyridine family, which consists of bicyclic systems containing two pyridine rings. This compound has garnered significant interest in the fields of synthetic and medicinal chemistry due to its diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-8-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 2,6-diaminopyridine with appropriate carboxylic acid derivatives under high-temperature conditions. Another approach is the condensation of 1,6-diaminopyridine with aldehydes or ketones in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1,6-Naphthyridin-8-amine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to form corresponding naphthyridine derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced naphthyridine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the naphthyridine ring, often using alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: Naphthyridine-8-carboxylic acid derivatives.

  • Reduction: Reduced naphthyridine derivatives.

  • Substitution: Alkylated naphthyridine derivatives.

Scientific Research Applications

1,6-Naphthyridin-8-amine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

  • Biology: The compound exhibits significant biological activities, making it a valuable tool in biological studies.

  • Medicine: Due to its anticancer, anti-HIV, and antimicrobial properties, it is used in the development of therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,6-Naphthyridin-8-amine is compared with other similar compounds, such as 1,8-naphthyridine and benzo[h][1,6]naphthyridine derivatives[_{{{CITATION{{{3{Synthesis, Reactions, and Biological Activity of Benzo[h]1,6 .... While these compounds share structural similarities, this compound is unique in its specific biological activities and applications[{{{CITATION{{{_2{Synthesis and Anticancer Properties of Functionalized 1,6 ...](https://link.springer.com/article/10.1007/s41061-020-00314-6). Other similar compounds include:

  • 1,8-Naphthyridine

  • Benzo[h][1,6]naphthyridine derivatives

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Properties

IUPAC Name

1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZNWUGAFUFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312947
Record name 1,6-Naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55570-63-3
Record name 1,6-Naphthyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55570-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-naphthyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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